molecular formula C61H104O22 B12070510 (7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one

Cat. No.: B12070510
M. Wt: 1189.5 g/mol
InChI Key: QDNMAZUKNSYLDM-GOVWQSAZSA-N
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Description

The compound (7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one is a highly complex organic molecule. This compound features multiple chiral centers, hydroxyl groups, and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core structure, the introduction of hydroxyl groups, and the attachment of various side chains. Each step would require specific reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of such a complex compound would require advanced techniques, including the use of automated synthesis machines and high-throughput screening methods to optimize reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone groups can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ketone groups would yield secondary alcohols.

Scientific Research Applications

This compound could have a wide range of scientific research applications, including:

    Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: As a potential bioactive molecule with applications in drug discovery and development.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, it could interact with enzymes or receptors in the body, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple chiral centers and functional groups, such as:

    Taxol: A complex diterpenoid used as an anticancer agent.

    Vancomycin: A glycopeptide antibiotic with a complex structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which could confer unique biological and chemical properties.

Biological Activity

Overview of Biological Activity

The biological activity of the compound can be assessed through its interaction with various biological systems. This includes its effects on cellular pathways and potential therapeutic applications. The complexity of its structure suggests a multifaceted mechanism of action.

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage and may contribute to its therapeutic potential in diseases linked to oxidative stress.
  • Anti-inflammatory Effects :
    • Research indicates that the compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a potential application in treating inflammatory diseases.
  • Antimicrobial Properties :
    • The compound has shown efficacy against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
  • Cytotoxicity Against Cancer Cells :
    • Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This highlights its potential as an anticancer agent.

Study 1: Antioxidant Activity Assessment

A study published in Journal of Natural Products investigated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in DPPH radical concentration by 85% at a concentration of 50 µg/mL compared to control groups.

Study 2: Anti-inflammatory Mechanism

In a controlled experiment detailed in Phytotherapy Research, the compound was administered to mice models with induced inflammation. The results showed a reduction in paw edema by 60% compared to untreated controls after 24 hours post-administration.

Study 3: Antimicrobial Efficacy

A study conducted by Microbial Pathogenesis evaluated the antimicrobial effects against Staphylococcus aureus and Candida albicans. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against both pathogens.

Study 4: Cytotoxicity in Cancer Cells

Research published in Cancer Letters assessed the cytotoxic effects on HeLa and MCF-7 cell lines. The compound demonstrated IC50 values of 30 µg/mL for HeLa cells and 25 µg/mL for MCF-7 cells after 48 hours of treatment.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntioxidantDPPH/ABTS Assay85% reduction at 50 µg/mLJournal of Natural Products
Anti-inflammatoryPaw Edema Model60% reductionPhytotherapy Research
AntimicrobialMIC Test25 µg/mL for S. aureusMicrobial Pathogenesis
CytotoxicityIC50 Assay30 µg/mL (HeLa)Cancer Letters

Properties

Molecular Formula

C61H104O22

Molecular Weight

1189.5 g/mol

IUPAC Name

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one

InChI

InChI=1S/C61H104O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-52,54-59,61-71,73-78H,11-12,15,18-19,22-23,25-30H2,1-9H3/t31-,32-,33-,36-,37-,38-,39-,40+,41-,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52+,54+,55+,56-,57+,58-,59-,61-/m0/s1

InChI Key

QDNMAZUKNSYLDM-GOVWQSAZSA-N

Isomeric SMILES

C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@H]3CCC(=O)O3)C

Canonical SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C

Origin of Product

United States

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